molecular formula C8H11N3O3S B182088 Lamivudine CAS No. 136891-12-8

Lamivudine

カタログ番号 B182088
CAS番号: 136891-12-8
分子量: 229.26 g/mol
InChIキー: JTEGQNOMFQHVDC-NKWVEPMBSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lamivudine is a reverse transcriptase inhibitor used to treat HIV and hepatitis B infections . It is a nucleoside analogue with activity against Human Immunodeficiency Virus Type 1 (HIV-1) and hepatitis B (HBV) to disrupt viral DNA synthesis .


Synthesis Analysis

The anti-HIV nucleoside lamivudine was asymmetrically synthesized in only three steps via a novel surfactant-treated subtilisin Carlsberg-catalyzed dynamic kinetic resolution protocol . The enantiomer of lamivudine could also be accessed using the same protocol catalyzed by Candida antarctica lipase B .


Molecular Structure Analysis

Lamivudine is a zalcitabine analog in which a sulfur atom replaces the 3’ carbon of the pentose ring .


Chemical Reactions Analysis

Lamivudine has two chiral centers, and it has two pairs of diastereomers, of which cis - (−) is the first option, as it has biological activity and is not cytotoxic . Several synthetic routes were developed for its production .


Physical And Chemical Properties Analysis

Lamivudine is a small molecule with an average weight of 229.256 and a chemical formula of C8H11N3O3S .

科学的研究の応用

1. Lamivudine in Hepatitis B Treatment

  • Lamivudine (LAM) is extensively used in treating chronic hepatitis B (CHB). Studies have evaluated its efficacy in patients with decompensated cirrhosis related to chronic hepatitis B, emphasizing the timing of LAM administration for optimal results (Bae et al., 2005).
  • Another study assessed the durability of LAM treatment in hepatitis B e antigen‐negative chronic hepatitis B patients. It investigated how long the effectiveness of the treatment lasts after drug withdrawal and explored potential predictive factors for treatment response (Liu et al., 2011).

2. Prevention of Vertical Transmission of Hepatitis B

  • Research has demonstrated the efficacy and safety of LAM in preventing the vertical transmission of hepatitis B virus (HBV) from pregnant women to their infants. This study highlighted the significant reduction in prenatal transmission rates in the group treated with LAM (Yu et al., 2012).

3. Formulation Development and Drug Resistance

  • There has been progress in formulating gastroretentive tablets of LAM, utilizing the floating‐bioadhesive potential of certain polymers, enhancing its in‐vitro and in‐vivo effectiveness (Singh et al., 2012).
  • Studies also focus on the emergence of LAM-resistant strains, particularly the YMDD motif mutants of HBV, which pose a challenge in long-term therapy. Identifying factors that affect the emergence of LAM-resistant virus is crucial for treatment planning (Hatakeyama et al., 2007).

4. Treatment Efficacy in Special Conditions

  • The application of LAM in acute hepatitis B treatment has been studied, showing promising results. This includes a case report of its use in a patient with acute hepatitis B, highlighting its potential for broader application in different hepatitis B scenarios (Reshef et al., 2000).
  • Research on LAM's therapeutic efficacy in children with chronic hepatitis B, particularly when combined with interferon‐α, provides insights into pediatric treatment approaches (Akman et al., 2007).

5. Clinical Improvement in Decompensated Liver Disease

  • Lamivudine has shown effectiveness in patients with hepatic decompensation caused by chronic hepatitis B, resulting in improved serum biochemical values and loss of HBV DNA, which may lead to clinical improvements in patients with advanced liver disease (Sponseller et al., 2000).

Safety And Hazards

Lamivudine is suspected of damaging fertility or the unborn child. It may cause damage to organs through prolonged or repeated exposure . It is recommended to avoid breathing mist, gas or vapors, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

将来の方向性

Lamivudine remains a key component of first-line therapy for HIV because of its virological efficacy and ability to be partnered with other antiretroviral agents . There is ongoing research into the use of higher-than-recommended doses of Lamivudine in patients with varying degrees of renal impairment .

特性

IUPAC Name

4-amino-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]pyrimidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3S/c9-5-1-2-11(8(13)10-5)6-4-15-7(3-12)14-6/h1-2,6-7,12H,3-4H2,(H2,9,10,13)/t6-,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTEGQNOMFQHVDC-NKWVEPMBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](O[C@H](S1)CO)N2C=CC(=NC2=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7023194
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

In water, 70,000 mg/L @ 20 °C, 2.76e+00 g/L
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Vapor Pressure

8.3X10-16 mm Hg @ 25 °C /Estimated/
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Mechanism of Action

Lamivudine is a synthetic nucleoside analogue and is phosphorylated intracellularly to its active 5'-triphosphate metabolite, lamivudine triphosphate (L-TP). This nucleoside analogue is incorporated into viral DNA by HIV reverse transcriptase and HBV polymerase, resulting in DNA chain termination., Lamivudine enters cells by passive diffusion and is phosphorylated to its active metabolite, lamivudine triphosphate. Lamivudine triphosphate competes with deoxycytidine triphosphate for binding to reverse transcriptase, and incorporation into DNA results in chain termination. Lamivudine has very low affinity for human alpha and omega DNA polymerases, moderate affinity for beta DNA polymerase, and higher affinity for gamma DNA polymerase.
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Lamivudine

Color/Form

Crystals from boiling ethanol

CAS RN

134678-17-4
Record name Lamivudine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134678-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Lamivudine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134678174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lamivudine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7023194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LAMIVUDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2T8Q726O95
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

160-162 °C, 160 - 162 °C
Record name Lamivudine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00709
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name LAMIVUDINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Lamivudine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014847
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Lamivudine
Reactant of Route 2
Lamivudine
Reactant of Route 3
Lamivudine
Reactant of Route 4
Lamivudine
Reactant of Route 5
Lamivudine
Reactant of Route 6
Lamivudine

Citations

For This Compound
149,000
Citations
MA Johnson, KHP Moore, GJ Yuen, A Bye… - Clinical …, 1999 - Springer
… The dominant elimination half-life of lamivudine is … renal clearance of lamivudine, although lamivudine does not affect … between lamivudine and zidovudine or between lamivudine and …
Number of citations: 350 link.springer.com
CL Lai, RN Chien, NWY Leung, TT Chang… - … England Journal of …, 1998 - Mass Medical Soc
Background and Methods In preliminary trials, lamivudine, an oral nucleoside analogue, has shown promise for the treatment of chronic hepatitis B. We conducted a one-year, double-…
Number of citations: 558 www.nejm.org
JL Dienstag, RD Goldin, EJ Heathcote, HWL Hann… - Gastroenterology, 2003 - Elsevier
… lamivudine for 2 years as part of an ongoing 5-year clinical trial. These patients had previously received 1 year of lamivudine in phase III lamivudine … of long-term lamivudine treatment in …
Number of citations: 057 www.sciencedirect.com
CM Perry, D Faulds - Drugs, 1997 - Springer
… , there was an increase in lamivudine AUC and a decrease in lamivudine renal clearance, probably because of competitive inhibition of lamivudine renal excretion by the trimethoprim …
Number of citations: 208 link.springer.com
R Quercia, CF Perno, J Koteff, K Moore… - Journal of Acquired …, 2018 - ncbi.nlm.nih.gov
… Although lamivudine was approved more than 2 decades … The prominence of lamivudine in HIV therapy is highlighted by … and virologic properties of lamivudine have solidified its role in …
Number of citations: 76 www.ncbi.nlm.nih.gov
CL Lai, E Gane, YF Liaw, CW Hsu… - … England Journal of …, 2007 - Mass Medical Soc
… receive 600 mg of telbivudine or 100 mg of lamivudine once daily. The primary efficacy end point was noninferiority of telbivudine to lamivudine for therapeutic response (ie, a reduction …
Number of citations: 137 www.nejm.org
JL Dienstag, ER Schiff, TL Wright… - … England Journal of …, 1999 - Mass Medical Soc
… -year study of the efficacy of lamivudine in patients with chronic … in Hong Kong after 12 months of lamivudine therapy. … by a difference in response to lamivudine in Western patients with …
Number of citations: 942 www.nejm.org
ASF Lok, CL Lai, N Leung, GB Yao, ZY Cui, ER Schiff… - Gastroenterology, 2003 - Elsevier
… lamivudine … lamivudine treatment for up to 6 years has an excellent safety profile in patients with HBeAg-positive compensated liver disease, but patients with long-standing lamivudine…
Number of citations: 198 www.sciencedirect.com
RN Chien, CT Yeh, SL Tsai, CM Chu, YF Liaw - Hepatology, 2003 - Wiley Online Library
… , and additional lamivudine therapy after HBeAg seroclearance are independent factors of sustained response to lamivudine therapy. It was reported that additional lamivudine therapy …
Number of citations: 290 aasldpubs.onlinelibrary.wiley.com
MG Peters, HW Hann, P Martin, EJ Heathcote… - Gastroenterology, 2004 - Elsevier
… lamivudine compared with ongoing lamivudine therapy in patients with chronic hepatitis B with compensated liver disease and lamivudine-… genotypic evidence of lamivudine-resistant …
Number of citations: 909 www.sciencedirect.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。